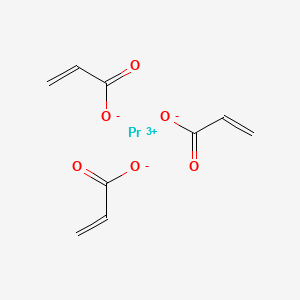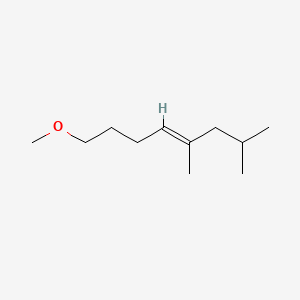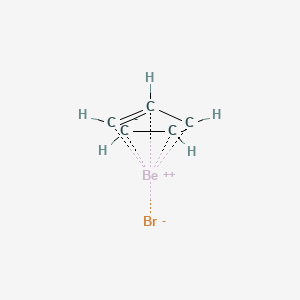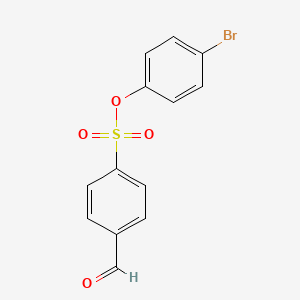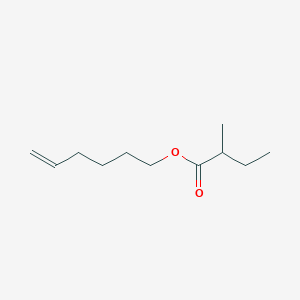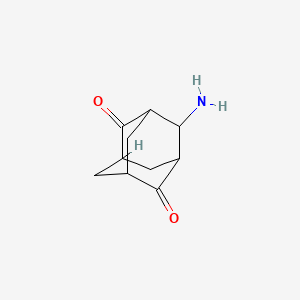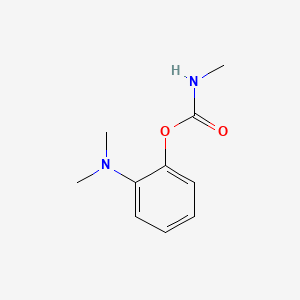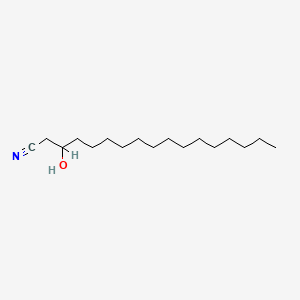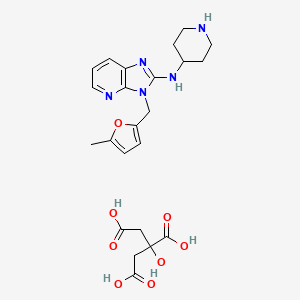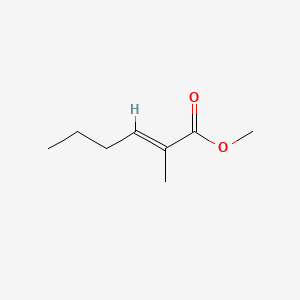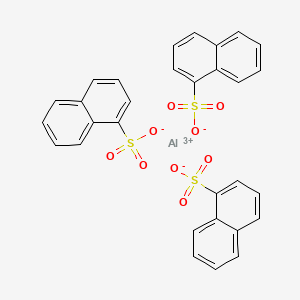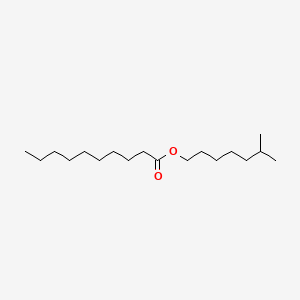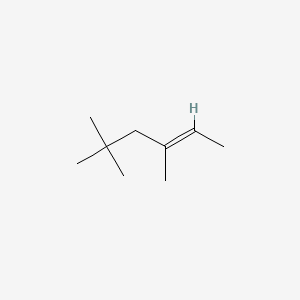
3,5,5-Trimethyl-2-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethyl-2-hexene is an organic compound with the molecular formula C₉H₁₈. It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in its structure. This compound is also known by other names such as 3,5,5-Trimethyl-hex-2-ene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5,5-Trimethyl-2-hexene can be synthesized through various methods. One common approach involves the dehydration of 3,5,5-trimethyl-2-hexanol using an acid catalyst. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including alkenes like this compound .
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethyl-2-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can convert it into 3,5,5-Trimethylhexane.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is typically used.
Substitution: Halogens (Cl₂, Br₂) or hydrogen halides (HCl, HBr) are commonly employed.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The major product is 3,5,5-Trimethylhexane.
Substitution: Halogenated alkanes are the primary products.
Aplicaciones Científicas De Investigación
3,5,5-Trimethyl-2-hexene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has potential implications for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethyl-2-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The molecular targets and pathways depend on the specific reaction and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
2,2,5-Trimethyl-3-hexene: Another branched alkene with a similar structure but different positioning of the double bond.
3,5,5-Trimethyl-1-hexene: Similar in structure but with the double bond located between the first and second carbon atoms.
Uniqueness
3,5,5-Trimethyl-2-hexene is unique due to its specific branching and double bond position, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying the effects of molecular structure on chemical behavior .
Propiedades
Número CAS |
26456-76-8 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
(E)-3,5,5-trimethylhex-2-ene |
InChI |
InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6H,7H2,1-5H3/b8-6+ |
Clave InChI |
MXAFMRHRWMAVRM-SOFGYWHQSA-N |
SMILES isomérico |
C/C=C(\C)/CC(C)(C)C |
SMILES canónico |
CC=C(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


